Ethyl 2-(pyrimidin-2-yl)acetate

Agrochemical Synthesis Patent-Backed Intermediates Herbicide Development

Ethyl 2-(pyrimidin-2-yl)acetate (CAS 63155-11-3) is a heterocyclic building block featuring a pyrimidine ring linked to an ethyl acetate moiety, with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. As a member of the pyrimidine-2-acetic acid ester class, this compound serves primarily as a strategic intermediate in the multi-step synthesis of agrochemicals, notably herbicides, rather than as a final bioactive molecule itself.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 63155-11-3
Cat. No. B1337658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyrimidin-2-yl)acetate
CAS63155-11-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=CC=N1
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3
InChIKeyDZQZAEMLHNEMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(pyrimidin-2-yl)acetate (CAS 63155-11-3): A Critical Pyrimidinyl Intermediate for Agrochemical and Heterocyclic Synthesis


Ethyl 2-(pyrimidin-2-yl)acetate (CAS 63155-11-3) is a heterocyclic building block featuring a pyrimidine ring linked to an ethyl acetate moiety, with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. As a member of the pyrimidine-2-acetic acid ester class, this compound serves primarily as a strategic intermediate in the multi-step synthesis of agrochemicals, notably herbicides, rather than as a final bioactive molecule itself [2]. Its value proposition for scientific and industrial users lies in its specific chemical reactivity and its established role in patented synthetic routes, which differentiates it from other substituted pyrimidines or acetic acid esters.

Why Ethyl 2-(pyrimidin-2-yl)acetate Cannot Be Replaced by a Generic Pyrimidine Ester


Simply substituting Ethyl 2-(pyrimidin-2-yl)acetate with a seemingly similar analog, such as a different ester homolog (e.g., methyl or isopropyl) or a positional isomer, introduces significant risk into established synthetic routes. The specific steric and electronic properties of the ethyl ester group critically influence reaction yields and selectivity in subsequent transformations, particularly in the multi-step palladium-catalyzed carbonylation processes described for herbicide intermediate production [1]. Furthermore, the defined position of the acetate side chain on the pyrimidine ring dictates the geometry of the final bioactive molecule, meaning a positional isomer would lead to an entirely different, potentially inactive, product [2][3]. The following quantitative evidence details the specific dimensions where this compound's identity matters for reproducible downstream synthesis.

Quantitative Evidence Guide: Directly Comparing Ethyl 2-(pyrimidin-2-yl)acetate for Procurement Decisions


Established Role as a Key Intermediate in Patented Herbicide Synthesis vs. Non-Patented Analogs

Ethyl 2-(pyrimidin-2-yl)acetate is explicitly claimed as the preferred intermediate in the large-scale synthesis of pyrimidin-2-ylacetic acid ester-based herbicides, as described in a foundational patent by LONZA AG [1]. This patent specifically exemplifies the ethyl ester for its favorable reactivity in a palladium-catalyzed carbonylation reaction with 2-(halomethyl)pyrimidines. This contrasts with shorter-chain esters like methyl 2-(pyrimidin-2-yl)acetate, which, while structurally similar, are not exemplified in this core industrial process and may exhibit different volatility and reactivity profiles that could lower yield or complicate purification.

Agrochemical Synthesis Patent-Backed Intermediates Herbicide Development

Core Structural Motif for Herbicidal Activity vs. Heteroatom-Substituted Analogs

The unsubstituted 2-(pyrimidin-2-yl)acetic acid ester skeleton is the fundamental scaffold from which numerous herbicidal and plant growth-regulating compounds are derived, as detailed in U.S. Patent 5,238,907 [1]. The lead compound's core structure is essential for activity, and subsequent modifications (e.g., adding a 4,6-dimethoxy substitution) dramatically alter potency. This foundational role contrasts with more complex, pre-functionalized analogs like 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-acetic acid ethyl ester, which are already committed to a specific, narrow SAR path. Procuring the unsubstituted ethyl ester offers a versatile starting point for diverse derivatization programs.

Structure-Activity Relationship (SAR) Herbicide Design Plant Growth Regulation

Differentiated Physical Properties for Handling vs. Free Acid Form

The commercial product is typically a colorless to pale yellow liquid with a density of approximately 1.144 g/cm³ . This physical state significantly contrasts with that of its direct hydrolysis product, 2-pyrimidineacetic acid (CAS 66621-73-6), which is a colorless crystalline solid with a melting point of 287.5 ± 23.0 °C (Predicted) . The liquid nature and lower melting point of the ethyl ester offer advantages in liquid-phase handling, automated dispensing, and solubility in common organic solvents for large-scale reactions, which are critical factors in industrial process chemistry.

Physicochemical Properties Process Chemistry Solubility

Validated Synthetic Route to Core Scaffold vs. Historically Inaccessible Analogs

The seminal 1977 paper by Brown and Waring describes a general route to the 'hitherto inaccessible' class of 2-(pyrimidin-2'-yl)acetic acids and their esters, including ethyl 2-(pyrimidin-2-yl)acetate [1]. This historical context establishes the target compound as a member of a class whose synthesis was a solved challenge, whereas attempts to synthesize close 4(6)-substituted analogs were historically difficult and required different synthetic strategies. This provides a basis for why the unsubstituted ethyl ester is a standard, reliable entry point into this chemical space compared to more complex derivatives.

Synthetic Methodology Pyrimidine Chemistry Route Scouting

Ethyl 2-(pyrimidin-2-yl)acetate: Optimal Application Scenarios Based on Evidence


Agrochemical R&D: Key Intermediate for Pyrimidine-Based Herbicide Libraries

This compound is ideally suited for agrochemical discovery programs focused on generating new herbicidal leads. Its role as the unsubstituted core scaffold, as demonstrated in key patents [1], allows medicinal chemists to perform systematic SAR by introducing a variety of substituents. The ethyl ester serves as a protected form of the carboxylic acid, enabling smooth synthetic transformations before a final deprotection step to the active acid, a strategy common in the development of acetolactate synthase (ALS) inhibitors.

Process Development: Scaling a Robust, Carbonylation-Based Manufacturing Route

For process chemists tasked with scaling the production of a pyrimidine-based herbicide, the compound is the target product of the preferred manufacturing route. The patented process using a palladium-phosphine complex catalyst with ethanol and a 2-(halomethyl)pyrimidine is specifically designed to produce this ester [2]. Sourcing high-purity ethyl 2-(pyrimidin-2-yl)acetate serves as a critical reference standard for developing and validating an in-house or contract manufacturing process.

Heterocyclic Chemistry: A Liquid, Easily-Handled Building Block for Complex Molecule Synthesis

The compound's physical state as a liquid, as opposed to the solid free acid , makes it the preferred choice for automated high-throughput experimentation platforms and continuous flow chemistry setups. Its improved solubility in standard organic solvents streamlines its use in diverse reactions such as nucleophilic substitutions or metal-catalyzed cross-couplings, where the pyrimidine ring's nitrogen atoms can also act as directing groups.

Academic Research on Pyrimidine Synthetic Methodology

Following the foundational work by Brown and Waring [3], this compound represents the classic substrate for academic groups developing new synthetic methodologies on pyrimidine systems. Its availability and well-characterized nature make it a reliable standard for testing the scope and limitations of new C-C or C-N bond-forming reactions, especially those targeting the acidic methylene group adjacent to the heterocycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(pyrimidin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.